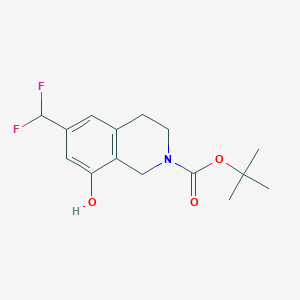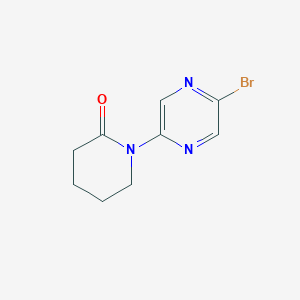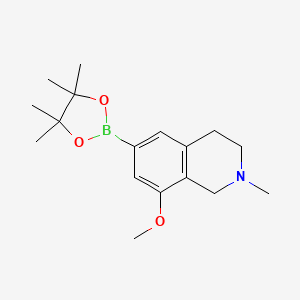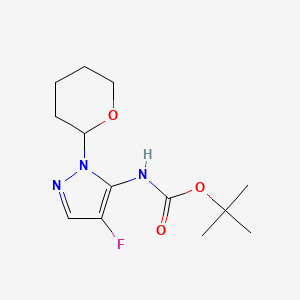
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tert-butyl group, a difluoromethyl group, and a hydroxy group attached to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of a suitable isoquinoline derivative with this compound under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the isoquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides, sulfonates). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (carbonyl compounds), reduced derivatives (alcohols), and substituted derivatives (various functionalized isoquinolines). These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry .
Biology
In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for designing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and functional materials .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The difluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives with functional groups such as tert-butyl, difluoromethyl, and hydroxy groups. Examples include:
- tert-Butyl 6-(trifluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(methyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(fluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase selectivity for specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H19F2NO3 |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-5-4-9-6-10(13(16)17)7-12(19)11(9)8-18/h6-7,13,19H,4-5,8H2,1-3H3 |
InChI Key |
SOCGQTPPKNUGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)







![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)

